2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
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Overview
Description
2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolidinone derivatives
Preparation Methods
The synthesis of 2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The resulting intermediate is then cyclized to form the thiazolidinone ring. The final product is obtained through a series of purification steps including recrystallization and chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: The compound has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.
Material Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
2-(2,4-Dinitrophenyl)hydrazono-4-oxo-thiazolidine: Known for its anticancer activity.
2-(Tosylhydrazono)-4-oxo-thiazolidine: Exhibits antiviral properties.
Thiazolidin-4-one derivatives: These compounds have a wide range of biological activities including anti-inflammatory, anticonvulsant, and antidiabetic effects.
Compared to these similar compounds, 2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE stands out due to its unique combination of structural features and biological activities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(2-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-16-11-7-6-8-14(16)13-21-24-20-23-19(26)17(28-20)12-18(25)22-15-9-4-3-5-10-15/h3-11,13,17H,2,12H2,1H3,(H,22,25)(H,23,24,26)/b21-13+ |
InChI Key |
ZMMWUEGFFCNZRV-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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